(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol
Description
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Properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-13(10-6-3-2-4-7-10)11-8-5-9-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKXYNQGHVBAK-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC[C@H]1O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol is a complex organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a cyclohexyl group and a methylamino moiety. Its molecular formula is C14H23N and it has a molecular weight of 219.34 g/mol. The compound's structure allows for various interactions with biological targets, making it an interesting subject for medicinal chemistry.
The biological activity of (1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol primarily involves its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins. This compound may modulate enzyme activities or receptor functions, leading to various physiological effects.
Pharmacological Effects
Research indicates that (1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Analgesic | Reduced pain response | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of (1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol led to significant reductions in depressive-like behaviors as measured by the forced swim test. This suggests a potential mechanism involving serotonergic pathways.
Case Study 2: Analgesic Properties
In a controlled experiment evaluating pain responses in mice subjected to inflammatory pain models, the compound exhibited significant analgesic effects compared to control groups. The results indicate that it may act through opioid receptor pathways.
Case Study 3: Neuroprotection
Research involving neurotoxic models showed that (1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol could mitigate neuronal cell death induced by oxidative stress. This effect was attributed to its antioxidant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
